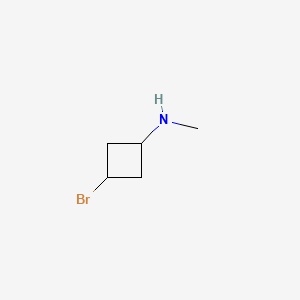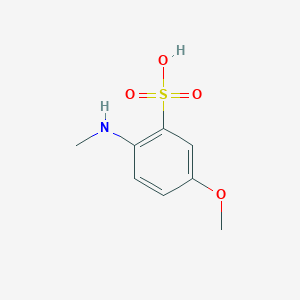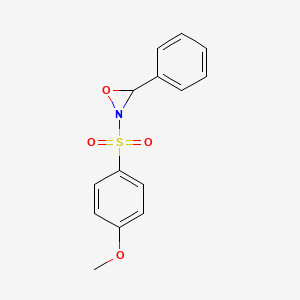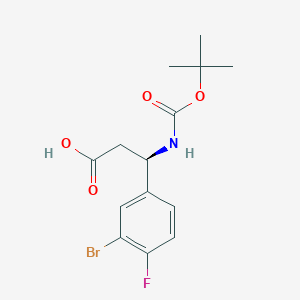![molecular formula C20H21N3O3 B13488954 benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a cyclohexyl ring, and a cyanopyridine moiety, making it a versatile molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate involves its interaction with molecular targets such as CDK12. By inhibiting CDK12, the compound disrupts the coordination of transcription with elongation and mRNA processing, leading to the sensitization of cancer cells to DNA-damaging agents . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
類似化合物との比較
Similar Compounds
3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea: Another selective CDK12 inhibitor with similar structural features.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: A related compound with a bromine substituent on the pyridine ring.
Uniqueness
Benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
benzyl N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]carbamate |
InChI |
InChI=1S/C20H21N3O3/c21-12-16-6-11-19(22-13-16)26-18-9-7-17(8-10-18)23-20(24)25-14-15-4-2-1-3-5-15/h1-6,11,13,17-18H,7-10,14H2,(H,23,24) |
InChIキー |
VHJGNWMPFZWPHD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OC3=NC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)




![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)



![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)


![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)

